3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal applications due to their anticoagulant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves the chlorination of 7,8-dihydroxy-4-methylcoumarin. One common method includes the reaction of 7,8-dihydroxy-4-methylcoumarin with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 3-position of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 7 and 8 positions can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant activity and potential use in treating cardiovascular diseases.
Industry: Used in the synthesis of dyes, perfumes, and as a fluorescent marker in biochemical assays.
Mechanism of Action
The biological activity of 3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial and cancer cell proliferation . Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the chlorine atom at the 3-position.
4-methylumbelliferone: Lacks the hydroxyl groups at the 7 and 8 positions.
3-chloro-7-hydroxy-4-methylcoumarin: Similar structure but lacks the hydroxyl group at the 8 position.
Uniqueness
3-chloro-7,8-dihydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both hydroxyl groups at the 7 and 8 positions and a chlorine atom at the 3-position. This combination of functional groups enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7ClO4 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
3-chloro-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-3-6(12)8(13)9(5)15-10(14)7(4)11/h2-3,12-13H,1H3 |
InChI Key |
QAZKNKBOVBHCEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
Origin of Product |
United States |
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